alpha-Methyl-DL-phenylalanine
Overview
Description
Alpha-Methyl-DL-phenylalanine, also known as 2-Amino-2-methyl-3-phenylpropionic acid, is a derivative of phenylalanine. This compound is characterized by the presence of an additional methyl group on the alpha carbon of the phenylalanine molecule. It exists as a colorless crystalline solid and is soluble in water and some organic solvents. The compound has two chiral centers, resulting in four possible stereoisomers. It is widely used in synthetic drugs, medicine, and research .
Mechanism of Action
Target of Action
Alpha-Methyl-DL-Phenylalanine is a derivative of the essential amino acid phenylalanine . It primarily targets the enzyme carboxypeptidase A, which is involved in the degradation of enkephalins . Enkephalins are endogenous opioids that act as agonists of the mu and delta opioid receptors .
Mode of Action
The compound’s mode of action is thought to involve the inhibition of enkephalin degradation . By blocking the action of carboxypeptidase A, this compound may increase the levels of enkephalins, thereby enhancing their effects .
Biochemical Pathways
Phenylalanine, from which this compound is derived, is metabolized in a four-step biochemical reaction to produce maleylacetoacetate . This process involves the conversion of phenylalanine to tyrosine, which is then converted into L-DOPA, dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline) . These catecholamines are important neurotransmitters in the nervous system .
Result of Action
The primary result of this compound’s action is an increase in the levels of enkephalins due to the inhibition of their degradation . This can lead to enhanced effects of these endogenous opioids, which are known to produce antidepressant effects . Additionally, hyperphenylalaninaemia induced by daily injections of this compound plus phenylalanine caused 20-40% decreases in cerebral dopamine and noradrenaline in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Methyl-DL-phenylalanine can be synthesized from phenylalanine through a methylation reaction. The process typically involves the addition of a methylating agent to introduce a methyl group on the alpha carbon of phenylalanine. Common methylating agents include methyl iodide or dimethyl sulfate, and the reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-Methyl-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and carboxyl groups of this compound can participate in substitution reactions to form derivatives such as esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for esterification or amidation reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Alpha-Methyl-DL-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polypeptide drugs and other complex organic molecules.
Biology: The compound is utilized in studies related to amino acid metabolism and enzyme kinetics.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic effects.
Comparison with Similar Compounds
Phenylalanine: The parent compound, lacking the additional methyl group.
Beta-Methylphenylalanine: A similar compound with a methyl group on the beta carbon.
DL-Homophenylalanine: Another derivative with structural similarities.
Uniqueness: Alpha-Methyl-DL-phenylalanine is unique due to its specific methylation on the alpha carbon, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interaction with biological systems, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-2-methyl-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWVAAEQCNGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312866 | |
Record name | DL-α-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | alpha-Methylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1132-26-9, 4415-69-4 | |
Record name | DL-α-Methylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methyl-DL-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Methylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1132-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-α-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-METHYL-DL-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67265D2JSG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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